N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide
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Overview
Description
Preparation Methods
The synthesis of N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. The detailed synthetic route and reaction conditions are often proprietary and may involve the use of various reagents and catalysts . Industrial production methods may include high-throughput screening and structure-guided optimization to enhance the compound’s efficacy and reduce undesirable side effects .
Chemical Reactions Analysis
N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide has a wide range of scientific research applications:
Mechanism of Action
N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide exerts its effects by selectively inhibiting the P2X4 receptor. The P2X4 receptor is a ligand-gated ion channel that, when activated by ATP, allows the influx of cations like calcium and sodium into the cell . By binding to an allosteric site on the P2X4 receptor, the compound prevents the conformational changes necessary for channel activation, thereby inhibiting the receptor’s function . This inhibition leads to reduced inflammation and pain, making it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide is unique due to its high selectivity and potency as a P2X4 receptor antagonist. Similar compounds include:
The uniqueness of this compound lies in its specific inhibition of the P2X4 receptor, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S/c21-15-7-4-8-17(12-15)27-18-10-9-16(13-19(18)28(22,25)26)23-20(24)11-14-5-2-1-3-6-14/h1-10,12-13H,11H2,(H,23,24)(H2,22,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJYMAFXYMYNCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)OC3=CC(=CC=C3)Cl)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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